molecular formula C4H6N6O4S B13421700 4,6-Diaminopyrimidine-2-diazonium hydrogen sulfate CAS No. 64620-80-0

4,6-Diaminopyrimidine-2-diazonium hydrogen sulfate

Cat. No.: B13421700
CAS No.: 64620-80-0
M. Wt: 234.20 g/mol
InChI Key: GKIZVBGZOOTCCL-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-diaminopyrimidine-2-diazonium hydrogen sulfate typically involves the diazotization of 4,6-diaminopyrimidine. This process requires the reaction of 4,6-diaminopyrimidine with nitrous acid, which is generated in situ from sodium nitrite and a strong acid like hydrochloric acid. The reaction is carried out at low temperatures to stabilize the diazonium ion .

Industrial Production Methods: In an industrial setting, the production of diazonium salts like this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control of temperature, pH, and reagent concentrations to prevent the decomposition of the diazonium ion .

Mechanism of Action

The mechanism of action of 4,6-diaminopyrimidine-2-diazonium hydrogen sulfate primarily involves its diazonium group. The diazonium ion is a highly reactive electrophile that can undergo substitution and coupling reactions. In biological systems, derivatives of this compound may inhibit enzymes like dihydrofolate reductase, thereby interfering with nucleic acid synthesis and cell division .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structure, which combines the reactivity of the diazonium group with the biological activity of the pyrimidine ring. This makes it particularly valuable in the synthesis of biologically active compounds and dyes .

Properties

CAS No.

64620-80-0

Molecular Formula

C4H6N6O4S

Molecular Weight

234.20 g/mol

IUPAC Name

4,6-diaminopyrimidine-2-diazonium;hydrogen sulfate

InChI

InChI=1S/C4H5N6.H2O4S/c5-2-1-3(6)9-4(8-2)10-7;1-5(2,3)4/h1H,(H4,5,6,8,9);(H2,1,2,3,4)/q+1;/p-1

InChI Key

GKIZVBGZOOTCCL-UHFFFAOYSA-M

Canonical SMILES

C1=C(N=C(N=C1N)[N+]#N)N.OS(=O)(=O)[O-]

Origin of Product

United States

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